2,2,5,5-Tetraphenylhexanedinitrile
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Overview
Description
2,2,5,5-Tetraphenylhexanedinitrile is an organic compound characterized by its unique structure, which includes four phenyl groups attached to a hexane backbone with two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetraphenylhexanedinitrile typically involves the reaction of benzyl cyanide with a suitable catalyst under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the benzyl cyanide, followed by a coupling reaction to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,5,5-Tetraphenylhexanedinitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,2,5,5-Tetraphenylhexanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,2,5,5-Tetraphenylhexanedinitrile exerts its effects is primarily through its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
2,2,5,5-Tetramethylhexanedinitrile: Similar structure but with methyl groups instead of phenyl groups.
2,2,5,5-Tetramethyloxolane: A related compound with a different functional group.
Uniqueness: 2,2,5,5-Tetraphenylhexanedinitrile is unique due to its combination of phenyl and nitrile groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with other molecules.
Properties
CAS No. |
72108-25-9 |
---|---|
Molecular Formula |
C30H24N2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2,2,5,5-tetraphenylhexanedinitrile |
InChI |
InChI=1S/C30H24N2/c31-23-29(25-13-5-1-6-14-25,26-15-7-2-8-16-26)21-22-30(24-32,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-22H2 |
InChI Key |
NSANGDFWEISFLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)(C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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